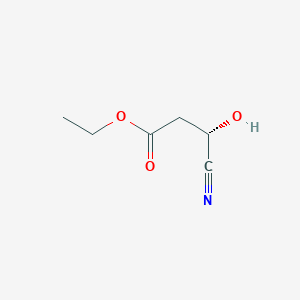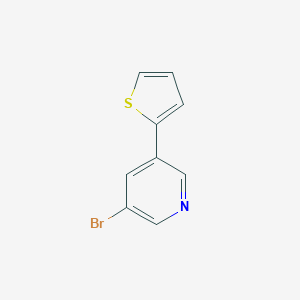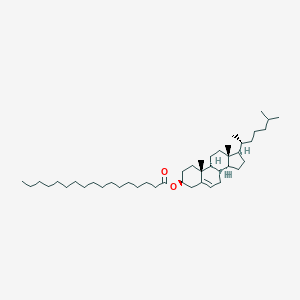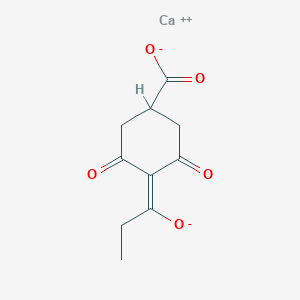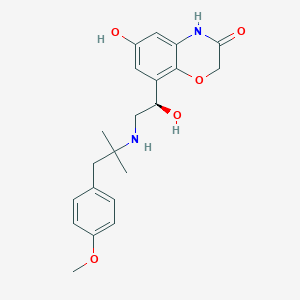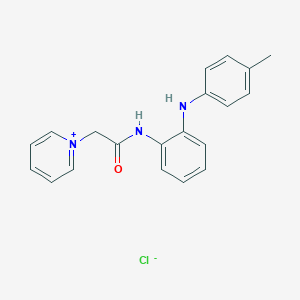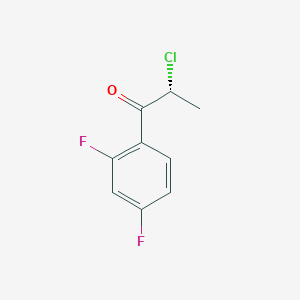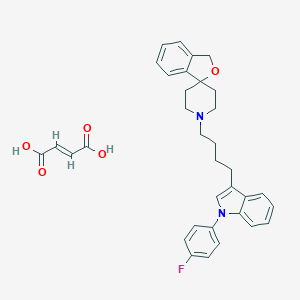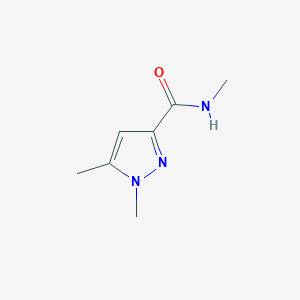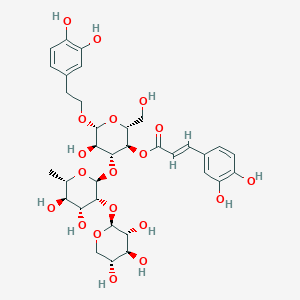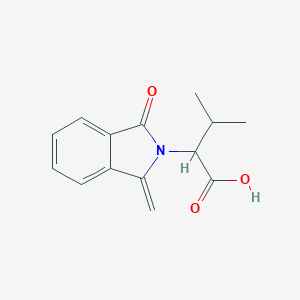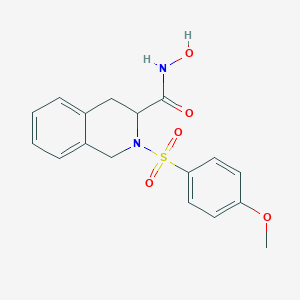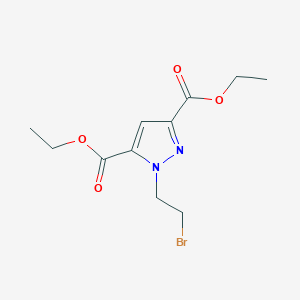
亚油酸钠
描述
?-Linolenic Acid (sodium salt): is a polyunsaturated omega-3 fatty acid. It is an essential fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, chia, and hemp oils. It plays a crucial role in human nutrition and health, contributing to the maintenance of cell membrane integrity and the production of signaling molecules.
科学研究应用
α-亚麻酸钠盐具有广泛的科学研究应用:
化学: 它用于研究脂类生物化学和复杂脂类的合成。
生物学: 它在细胞膜结构和功能以及炎症和免疫相关的信号通路中发挥作用。
医学: 正在研究其在心血管健康、抗炎特性以及预防慢性疾病方面的潜在益处。
工业: 它用于生产膳食补充剂、功能性食品和化妆品.
作用机制
生化分析
Biochemical Properties
Sodium linolenate participates in various biochemical reactions. It serves as a precursor to arachidonic acid (AA), necessary for synthesizing prostaglandins and other eicosanoids . These compounds possess both anti-inflammatory and anti-proliferative properties . Sodium linolenate can also interact with proteins and enzymes, influencing their function and activity .
Cellular Effects
Sodium linolenate can influence various types of cells and cellular processes. For instance, it has been shown to protect against inflammation in certain cell types . It can also influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, sodium linolenate exerts its effects through various mechanisms. It can bind to biomolecules, influencing their function and activity . It can also affect enzyme activity, either inhibiting or activating certain enzymes . Changes in gene expression can also occur as a result of sodium linolenate’s actions .
Temporal Effects in Laboratory Settings
The effects of sodium linolenate can change over time in laboratory settings. For instance, it has been used to improve the crystallization behavior of materials during melting extrusion processing . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
Sodium linolenate is involved in various metabolic pathways. It serves as a precursor to arachidonic acid, which is involved in the synthesis of prostaglandins and other eicosanoids . It can also interact with various enzymes and cofactors within these pathways .
Transport and Distribution
It is known that sodium linolenate can influence the properties of certain materials, suggesting that it may interact with transporters or binding proteins .
准备方法
合成路线和反应条件: α-亚麻酸钠盐可以通过亚麻籽油或紫苏油的皂化反应合成。 该过程包括将丙酮添加到油的脂肪酸中以形成溶液,然后进行一系列纯化步骤 .
工业生产方法: α-亚麻酸钠盐的工业生产通常涉及从螺旋藻和其他微藻等天然来源中提取和富集该化合物。 该过程包括细胞培养、生物量生产,以及使用超声波和微波炉等方法进行提取,以破坏细胞 .
化学反应分析
反应类型: α-亚麻酸钠盐会发生各种化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
氧化: 这种反应通常涉及在受控条件下使用高锰酸钾或过氧化氢等氧化剂。
还原: 还原反应可能涉及锂铝氢化物或硼氢化钠等试剂。
取代: 取代反应可在卤素或其他亲核试剂的存在下发生。
相似化合物的比较
类似化合物:
α-亚麻酸: 另一种具有类似特性的 ω-3 脂肪酸,但其具体的分子结构有所不同。
γ-亚麻酸: 一种 ω-6 脂肪酸,也具有抗炎特性,但在体内代谢方式不同。
独特性: α-亚麻酸钠盐的独特性在于其在合成长链 ω-3 脂肪酸方面的特殊作用,这些脂肪酸对心血管健康和抗炎反应至关重要。 其钠盐形式增强了其溶解度和稳定性,使其更适合各种应用 .
属性
IUPAC Name |
sodium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZSHUCNBUBSGW-IFNWOZJISA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-18-4 | |
| Record name | Sodium linolenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SODIUM LINOLENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5OYY436YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linolenate interact with biological systems, and what are the downstream effects?
A: Sodium linolenate exhibits diverse biological interactions. In fish muscle, it demonstrates differential reactivity with proteins depending on lipid content, suggesting a competitive interaction between lipids and proteins for binding with sodium linolenate []. This interaction can influence protein stability, potentially impacting the texture and quality of fish during frozen storage []. Additionally, sodium linolenate exhibits potent bactericidal and hemolytic properties, particularly against pneumococci []. This activity is attributed to its interaction with proteins and potential disruption of lipid membranes, highlighting its antimicrobial properties []. In the brain, sodium linolenate can induce edema in cortical slices [], suggesting potential implications in neurological conditions. Furthermore, insects like caterpillars utilize sodium linolenate in the biosynthesis of fatty acid-amino acid conjugates (FACs), which act as elicitors of plant volatile emissions [, ]. This complex interaction with insect and plant biology underscores the ecological significance of sodium linolenate.
Q2: Can you describe the structural characteristics of sodium linolenate, including its molecular formula, weight, and spectroscopic data?
A2: While the provided abstracts don't delve into the specific spectroscopic data of sodium linolenate, we can still provide some key structural information.
Q3: How does the presence of sodium linolenate affect styrene polymerization?
A: Sodium linolenate acts as a surfactant in the polymerization of styrene, influencing both the reaction rate and the properties of the resulting polystyrene []. Notably, its presence allows styrene polymerization to occur in aqueous solutions without traditional radical initiators, leading to stable emulsions of polystyrene with high molecular weights []. This effect is particularly pronounced with sodium linolenate compared to saturated fatty acid salts or those with trans double bonds, suggesting the importance of the cis double bond configuration for its activity in this context [].
Q4: How is sodium linolenate metabolized by insects, and what are the implications for plant-insect interactions?
A: Insects, particularly caterpillars, possess a unique metabolic pathway that utilizes sodium linolenate and glutamine to synthesize fatty acid-amino acid conjugates (FACs) [, ]. Microsomal enzymes in the insect midgut catalyze this process, showcasing variations in kinetics and substrate affinity across different insect species [, ]. These FACs, secreted in the caterpillar's oral secretions, act as elicitors, triggering defense mechanisms in plants by inducing the release of volatile organic compounds [, ]. This complex interplay between insect metabolism and plant defense highlights the ecological significance of sodium linolenate in mediating plant-insect interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


